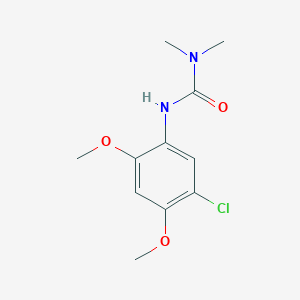
1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea
Übersicht
Beschreibung
The compound “1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea” is a urea derivative. Urea derivatives are compounds containing a urea moiety, which is a functional group featuring two amide groups connected to a carbonyl carbon .
Molecular Structure Analysis
The molecular structure of this compound would include a phenyl ring substituted with chlorine and methoxy groups, and a urea group featuring two methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a urea group could contribute to hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Quenching of Chlorophyll Fluorescence
- Role in Photosynthesis Research: Studies have shown that compounds similar to 1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea, like 3-(3,4-dichlorophenyl)-1,1-dimethylurea, play a significant role in understanding the fluorescence quenching in photosynthesis, specifically in chloroplasts. This quenching is related to the interaction with the plastoquinone pool, which is crucial for understanding photosystem II in plants (Vernotte, Etienne, & Briantais, 1979).
Herbicide Metabolism in Plants
- Investigating Herbicide Resistance: Research on similar compounds, such as diuron (1-(3,4-dichlorophenyl)-3,3-dimethylurea), has provided insights into the metabolic pathways of herbicides in plants. These studies help in understanding how certain plants can resist herbicides, which is vital for agricultural science and weed control (Ryan, Gross, Owen, & Laanio, 1981).
Photocatalytic Degradation Studies
- Environmental Impact Assessment: The investigation of the photochemical reactions of similar urea herbicides under various conditions helps in assessing their environmental impact. These studies are crucial for understanding how such chemicals degrade in nature and their potential effects on ecosystems (Millet, Palm, & Zetzsch, 1998).
Understanding Chemical Reactions
- Chemical Interaction and Kinetics: Research on related compounds provides insights into their chemical interactions, such as oxidation reactions and the formation of by-products. This information is essential for chemical engineering and environmental science (Nie et al., 2014).
Wirkmechanismus
- By binding to α7 nAChR, this compound causes conformational changes similar to those induced by acetylcholine .
Mode of Action
- acts as an allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) .
Biochemical Pathways
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(5-Chloro-2,4-dimethoxyphenyl)-3,3-dimethylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine/threonine-protein kinase Chk1, which is involved in DNA damage response . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cellular processes such as cell cycle regulation and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of nicotinic acetylcholine receptors, which play a crucial role in cell signaling . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with serine/threonine-protein kinase Chk1 results in the inhibition of this enzyme, which is critical for the DNA damage response . This binding interaction can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions, but prolonged exposure can lead to degradation . Long-term effects on cellular function have also been observed, with changes in cell viability and function noted in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and reduced toxicity. At higher doses, toxic or adverse effects can occur, including cell death and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with enzymes involved in the DNA damage response can lead to changes in the levels of metabolites associated with this pathway . These interactions can have significant implications for cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its function and interactions with other biomolecules, ultimately influencing its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
3-(5-chloro-2,4-dimethoxyphenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-14(2)11(15)13-8-5-7(12)9(16-3)6-10(8)17-4/h5-6H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDBNCZMKOWTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



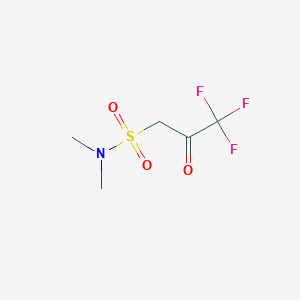


![[2-(Difluoromethoxy)-3-fluorophenyl]methanol](/img/structure/B1434879.png)
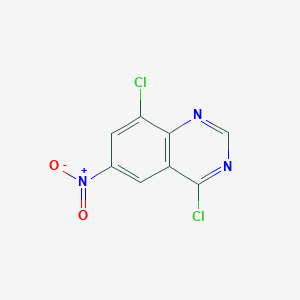
![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride](/img/structure/B1434882.png)
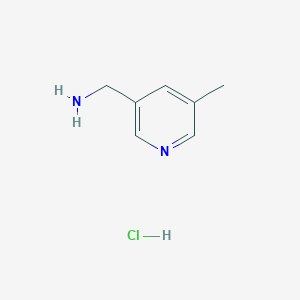
![1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone](/img/structure/B1434887.png)
![4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B1434888.png)
![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)
![N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B1434891.png)
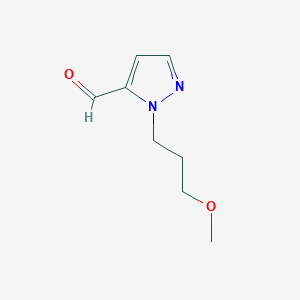
![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)
![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)